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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of the novel

dual c-Met/TRK inhibitor, 1D228, with alternative therapeutic agents, Tepotinib (a c-Met

inhibitor) and Larotrectinib (a TRK inhibitor). The information presented is intended for

researchers, scientists, and drug development professionals interested in the field of

angiogenesis and cancer therapeutics.

Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and

metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The receptor tyrosine

kinases c-Met and TRK are crucial mediators of pro-angiogenic signaling pathways. 1D228 is a

novel small molecule inhibitor designed to simultaneously target both c-Met and TRK, offering a

potentially more potent anti-angiogenic and anti-tumor effect compared to single-target agents.

[1][2] This guide summarizes the available experimental data to validate the anti-angiogenic

effects of 1D228 and provides a comparative analysis with Tepotinib and Larotrectinib.

Mechanism of Action: A Dual-Targeting Approach
1D228 exerts its anti-angiogenic effects by inhibiting the phosphorylation of both c-Met and

Tropomyosin Receptor Kinase (TRK) receptors on endothelial cells.[1] This dual inhibition

blocks the downstream signaling cascades that promote endothelial cell proliferation,

migration, and tube formation, all of which are essential steps in angiogenesis.
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c-Met Inhibition: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor

(HGF), activates downstream pathways such as PI3K/Akt and RAS/MAPK, promoting cell

survival and proliferation. 1D228 blocks this activation.

TRK Inhibition: The TRK receptors (TrkA, TrkB, and TrkC), activated by neurotrophins, also

play a role in angiogenesis. 1D228's inhibition of TRK phosphorylation further disrupts pro-

angiogenic signaling.

By targeting both pathways, 1D228 is hypothesized to produce a more profound anti-

angiogenic effect than inhibitors targeting either c-Met or TRK alone.
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Caption: Signaling pathway of 1D228's anti-angiogenic effect.

Comparative Performance Data
The following tables summarize the available quantitative data comparing the anti-angiogenic

and anti-tumor efficacy of 1D228, Tepotinib, and Larotrectinib.

Table 1: In Vitro Anti-Angiogenic Activity
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Compoun
d

Target(s) Cell Line Assay Endpoint Result Citation

1D228

c-Met,

TRKA,

TRKB,

TRKC

HUVEC,

C166

Tube

Formation

Dose-

dependent

inhibition of

tube

formation

Effective

inhibition

observed

[1]

Endothelial

Cells

Migration

Assay

Inhibition of

cell

migration

Near-

complete

inhibition of

migration

[1]

c-Met

Kinase

Kinase

Assay
IC50 0.86 nM [1]

TRKA

Kinase

Kinase

Assay
IC50 111.5 nM [1]

TRKB

Kinase

Kinase

Assay
IC50 23.68 nM [1]

TRKC

Kinase

Kinase

Assay
IC50 25.48 nM [1]

Tepotinib c-Met
c-Met

Kinase

Kinase

Assay
IC50 4.6 nM [1]

Larotrectini

b

TRKA,

TRKB,

TRKC

Various

Cancer

Cells

Proliferatio

n

Inhibition of

TRK

fusion-

positive

cancer

cells

Potent

inhibitor
[3][4]

Note: Direct comparative IC50 values on endothelial cell lines for all three compounds in the

same study are not readily available in the public domain.

Table 2: In Vivo Anti-Tumor Efficacy
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Compound Tumor Model Dosage
Tumor Growth
Inhibition (TGI)

Citation

1D228

Gastric Tumor

Xenograft

(MKN45)

8 mg/kg/d 94.8% [1][2]

Liver Tumor

Xenograft

(MHCC97H)

4 mg/kg/d 93.4% [1][2]

Tepotinib

Gastric Tumor

Xenograft

(MKN45)

8 mg/kg/d 67.61% [1][2]

Liver Tumor

Xenograft

(MHCC97H)

4 mg/kg/d 63.9% [1][2]

Tepotinib +

Larotrectinib

Gastric Tumor

Xenograft

(MKN45)

Not Specified 56% reduction [1]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark

of angiogenesis.

Workflow Diagram:
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Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

are seeded onto the Matrigel-coated wells.

Treatment: Cells are treated with varying concentrations of 1D228, Tepotinib, Larotrectinib,

or a vehicle control.
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Incubation: Plates are incubated for 4-18 hours to allow for the formation of tube-like

structures.

Imaging: The formation of capillary-like networks is observed and captured using a

microscope.

Quantification: The extent of tube formation is quantified by measuring parameters such as

total tube length, number of junctions, and number of meshes using image analysis software

like ImageJ.[1][5][6]

Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch

in a cell monolayer, mimicking the cell migration that occurs during angiogenesis.

Workflow Diagram:
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Caption: Workflow for the endothelial cell migration assay.

Methodology:

Cell Culture: Endothelial cells are grown in a multi-well plate until they form a confluent

monolayer.

Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the

center of the monolayer.

Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any

detached cells.
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Treatment: Fresh culture medium containing different concentrations of the test compounds

(1D228, Tepotinib, Larotrectinib) or a vehicle control is added to the wells.

Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at various

time points thereafter (e.g., 12, 24 hours).

Quantification: The width of the scratch is measured at each time point, and the percentage

of wound closure is calculated to determine the rate of cell migration.[2][7][8][9]

In Vivo Tumor Xenograft Model
This model assesses the anti-tumor and anti-angiogenic effects of the compounds in a living

organism.

Workflow Diagram:
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Implant human tumor cells
(e.g., MKN45, MHCC97H)

subcutaneously into nude mice

Allow tumors to grow to a
predetermined size

Administer 1D228, Tepotinib, or
vehicle control to the mice daily
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At the end of the study, excise tumors

Analyze tumors for microvessel density
(e.g., via CD31 staining) and other markers
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Caption: Workflow for the in vivo tumor xenograft model.

Methodology:

Tumor Cell Implantation: Human gastric (MKN45) or liver (MHCC97H) cancer cells are

injected subcutaneously into immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Drug Administration: Mice are then treated with 1D228, Tepotinib, or a vehicle control,

typically via oral gavage, on a daily basis.
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Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Endpoint Analysis: At the conclusion of the study, the tumors are excised, weighed, and

processed for further analysis.

Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31 to

assess microvessel density, providing a direct measure of angiogenesis within the tumor.

Conclusion
The available data strongly supports the potent anti-angiogenic effects of 1D228, which are

mediated through its dual inhibition of c-Met and TRK signaling pathways. In both in vitro and in

vivo models, 1D228 has demonstrated superior efficacy in inhibiting key angiogenic processes

and suppressing tumor growth compared to the single-target c-Met inhibitor, Tepotinib. While

direct comparative data for the anti-angiogenic effects of Larotrectinib on endothelial cells is

limited, the dual-targeting strategy of 1D228 appears to offer a significant advantage in

overcoming potential resistance mechanisms and achieving a more comprehensive blockade

of tumor angiogenesis. Further studies directly comparing the anti-angiogenic profiles of

1D228, Tepotinib, and Larotrectinib on various endothelial cell types would be valuable to

further elucidate their relative potencies and clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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